(1R)-2-methoxycyclohexan-1-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-methoxycyclohexan-1-amine;oxalic acid is a compound that combines (1R)-2-methoxycyclohexan-1-amine with oxalic acid This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-methoxycyclohexan-1-amine typically involves the reduction of 2-methoxycyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting (1R)-2-methoxycyclohexanol is then converted to (1R)-2-methoxycyclohexan-1-amine through an amination reaction using ammonia or an amine source under appropriate conditions.
Oxalic acid can be prepared industrially by the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide as a catalyst. The combination of (1R)-2-methoxycyclohexan-1-amine with oxalic acid can be achieved by mixing equimolar amounts of the two compounds in a suitable solvent, followed by crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of (1R)-2-methoxycyclohexan-1-amine;oxalic acid would involve scaling up the synthetic routes mentioned above. This includes the large-scale reduction of 2-methoxycyclohexanone and subsequent amination to produce (1R)-2-methoxycyclohexan-1-amine. The oxalic acid component can be produced through the oxidation of carbohydrates on an industrial scale. The final combination of the two compounds would involve controlled mixing and crystallization processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-methoxycyclohexan-1-amine;oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The oxalic acid component can be reduced to form glycolic acid or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Oximes, nitriles, and carboxylic acids.
Reduction: Glycolic acid and other reduced derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound could be used in the production of specialty chemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism of action of (1R)-2-methoxycyclohexan-1-amine;oxalic acid would depend on its specific application. In general, the amine component can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, ionic interactions, or covalent modifications. The oxalic acid component can act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological or chemical systems.
Comparison with Similar Compounds
(1R)-2-methoxycyclohexan-1-amine;oxalic acid can be compared with other similar compounds, such as:
Cyclohexylamine: A simple amine with similar structural features but lacking the methoxy group and oxalic acid component.
Methoxycyclohexane: A compound with a similar methoxy group but lacking the amine and oxalic acid components.
Oxalic Acid Derivatives: Compounds such as dimethyl oxalate or diethyl oxalate, which contain the oxalic acid moiety but lack the cyclohexane structure.
Properties
Molecular Formula |
C9H17NO5 |
---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(1R)-2-methoxycyclohexan-1-amine;oxalic acid |
InChI |
InChI=1S/C7H15NO.C2H2O4/c1-9-7-5-3-2-4-6(7)8;3-1(4)2(5)6/h6-7H,2-5,8H2,1H3;(H,3,4)(H,5,6)/t6-,7?;/m1./s1 |
InChI Key |
YUPUYCMDYWYTBM-JVEOKNEYSA-N |
Isomeric SMILES |
COC1CCCC[C@H]1N.C(=O)(C(=O)O)O |
Canonical SMILES |
COC1CCCCC1N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.